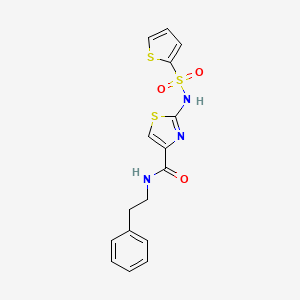![molecular formula C26H22N2O5 B2507619 ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-66-8](/img/structure/B2507619.png)
ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound known for its multi-ring structure. This molecule features a tetrahydropyrrolo[3,4-d]isoxazole core, a structure with interesting pharmacological and chemical properties. The inclusion of various functional groups like ester and keto groups makes it a versatile molecule in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate typically begins with the assembly of the pyrrolo[3,4-d]isoxazole core. This can be achieved through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the presence of catalysts such as palladium or acids.
Industrial Production Methods: : On an industrial scale, the production requires high-purity starting materials and stringent control over reaction parameters to ensure consistent product quality. Methods such as continuous flow synthesis might be employed to enhance yield and efficiency.
化学反応の分析
Types of Reactions: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate undergoes various types of reactions, including:
Oxidation: Typically using agents like hydrogen peroxide or potassium permanganate.
Reduction: Possible through hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can be facilitated under suitable conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of catalysts such as iron salts.
Reduction: : Sodium borohydride in alcohol or hydrogen gas with palladium on carbon.
Substitution: : Halogenated solvents or strong acids/bases depending on the functional group being substituted.
Major Products: : The reactions result in various derivatives of the original compound, such as oxidized or reduced analogs which retain the core structure but exhibit modified properties.
科学的研究の応用
Chemistry: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is used as a precursor in organic synthesis. It’s invaluable in studying reaction mechanisms and developing new synthetic pathways.
Biology: : This compound finds application in the study of enzyme interactions, particularly those involved in metabolic pathways due to its unique structure.
Medicine: : Research indicates potential therapeutic applications, especially in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: : In the industrial sector, it's used in the synthesis of more complex molecules for pharmaceuticals and advanced materials.
作用機序
Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate exhibits its effects primarily through interaction with specific enzymes and receptors in biological systems. Its complex structure allows it to fit into binding sites, either inhibiting or modulating the activity of these enzymes. This makes it a potent molecule in altering biochemical pathways.
類似化合物との比較
Similar compounds include other derivatives of pyrrolo[3,4-d]isoxazole, such as:
Tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl derivatives
Benzoylated pyrroles
Diphenyl-substituted isooxazoles
Uniqueness: : Ethyl 4-(4,6-dioxo-2,3-diphenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate stands out due to its specific ester and keto group placements, which impart distinct reactivity and binding properties, making it particularly useful in specialized chemical and biological applications.
And there you have it—a deep dive into this compound. Intriguing, right?
特性
IUPAC Name |
ethyl 4-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-2-32-26(31)18-13-15-19(16-14-18)27-24(29)21-22(17-9-5-3-6-10-17)28(33-23(21)25(27)30)20-11-7-4-8-12-20/h3-16,21-23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTOWFDANFMRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2507537.png)

![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)

![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-{[2-(morpholin-4-yl)ethyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507544.png)
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)


![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorobenzenesulfonyl)ethan-1-one](/img/structure/B2507553.png)

![3-(3-Methoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2507558.png)

